molecular formula C4H12ClNO B13611956 (2R)-3-amino-2-methylpropan-1-olhydrochloride CAS No. 2411114-46-8

(2R)-3-amino-2-methylpropan-1-olhydrochloride

Cat. No.: B13611956
CAS No.: 2411114-46-8
M. Wt: 125.60 g/mol
InChI Key: SZPCMDISHYFOHA-PGMHMLKASA-N
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Description

(2R)-3-amino-2-methylpropan-1-olhydrochloride is a chemical compound with a specific stereochemistry, indicating that it has a chiral center. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-methylpropan-1-olhydrochloride typically involves the reaction of 2-methylpropan-1-ol with ammonia under specific conditions to introduce the amino group. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pressures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-methylpropan-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

(2R)-3-amino-2-methylpropan-1-olhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-methylpropan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-amino-2-methylpropan-1-ol
  • (2S)-3-amino-2-methylpropan-1-ol
  • (2R)-3-amino-2-methylbutan-1-ol

Uniqueness

(2R)-3-amino-2-methylpropan-1-olhydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemistry is crucial, such as in the development of pharmaceuticals.

Properties

CAS No.

2411114-46-8

Molecular Formula

C4H12ClNO

Molecular Weight

125.60 g/mol

IUPAC Name

(2R)-3-amino-2-methylpropan-1-ol;hydrochloride

InChI

InChI=1S/C4H11NO.ClH/c1-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1

InChI Key

SZPCMDISHYFOHA-PGMHMLKASA-N

Isomeric SMILES

C[C@H](CN)CO.Cl

Canonical SMILES

CC(CN)CO.Cl

Origin of Product

United States

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